N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide
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Overview
Description
“N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific molecular structure of “this compound” is not provided in the retrieved data.Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asSuccinate Dehydrogenase (SDH) and Nicotinamide Phosphoribosyltransferase (NAMPT) . These enzymes play crucial roles in various biological processes, including metabolism and aging .
Mode of Action
It’s suggested that the compound forms a strong hydrogen bond with the amino acid residues of its target enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in the biochemical pathways it’s involved in.
Biochemical Pathways
Given its potential interaction with sdh and nampt, it could influence pathways related toenergy production and NAD+ salvage pathway , respectively. Changes in these pathways could have downstream effects on cellular metabolism and aging processes.
Pharmacokinetics
The compound’s lipophilicity has been adjusted to reduce direct inhibition (di) of multiple cyp isoforms , which could potentially improve its bioavailability and reduce drug-drug interactions.
Result of Action
Based on its potential targets, it could potentially influence cellular metabolism and aging processes .
Advantages and Limitations for Lab Experiments
The use of MTPCEPC in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is relatively stable in solution. In addition, it has a low toxicity profile, making it safe for use in laboratory experiments. However, there are some limitations to its use. For example, it is not suitable for use in cell culture experiments, as it has been shown to inhibit the growth of certain cells.
Future Directions
The potential applications of MTPCEPC in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease, are being explored. In addition, its ability to modulate the activity of certain enzymes, proteins, and receptors is being studied. It is also being studied for its potential use in the treatment of inflammation and oxidative stress. Finally, its ability to inhibit the growth of certain cells is being explored.
Synthesis Methods
MTPCEPC can be synthesized using a variety of methods. One method involves the reaction of 4-trifluoromethoxybenzaldehyde and 1-methyl-1H-pyrazole-5-carboxamide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction takes place at a temperature of approximately 135°C and yields a product with a purity of up to 99%.
Scientific Research Applications
MTPCEPC has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In particular, it has been studied for its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its ability to reduce inflammation and oxidative stress in cells. In addition, it has been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease.
properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-26-18(11-13-25-26)15-4-2-14(3-5-15)10-12-24-19(27)16-6-8-17(9-7-16)28-20(21,22)23/h2-9,11,13H,10,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYXRPQMADXBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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